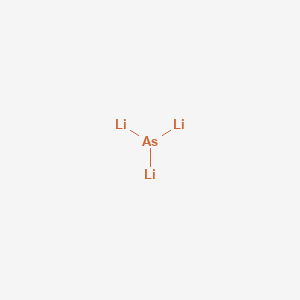
Lithium arsenide (Li3As)
Descripción general
Descripción
Lithium arsenide, with the chemical formula Li₃As, is an inorganic compound that belongs to the class of arsenides. It is known for its semi-metallic properties and is typically characterized by its red-brown appearance and a density of 3.71 g/cm³ . This compound is of interest due to its unique electronic and ionic conductivity properties.
Métodos De Preparación
Lithium arsenide can be synthesized through several methods:
Reduction of Arsenic with Lithium in Ammonia: This method involves the reduction of arsenic using a solution of lithium in ammonia.
Direct Combination of Elements: Lithium arsenide can also be produced by heating lithium and arsenic together. The reaction is as follows: [ 3 \text{Li} + \text{As} \rightarrow \text{Li}_3\text{As} ]
Análisis De Reacciones Químicas
Lithium arsenide undergoes various types of chemical reactions:
Oxidation: Lithium arsenide can be oxidized to form lithium oxide and arsenic trioxide.
Reduction: It can be reduced back to its elemental forms under certain conditions.
Substitution: Lithium arsenide can participate in substitution reactions where lithium ions are replaced by other cations.
Common reagents used in these reactions include oxygen for oxidation and reducing agents like hydrogen for reduction. The major products formed from these reactions are lithium oxide, arsenic trioxide, and elemental arsenic.
Aplicaciones Científicas De Investigación
Lithium arsenide has several scientific research applications:
Solid State Ionics: Due to its high ionic conductivity, lithium arsenide is studied for its potential use in solid-state batteries and sensors.
Electronic Conductivity: Its semi-metallic nature makes it a subject of interest in the field of electronic materials.
Material Science: Lithium arsenide is used in the study of anisotropic chemical bonds and their effects on material properties.
Mecanismo De Acción
The mechanism by which lithium arsenide exerts its effects is primarily through its ionic and electronic conductivity. The compound exhibits a high degree of covalency in certain directions and a more ionic character in others, allowing for the correlated motion of lithium ions . This unique bonding nature provides a shallow potential well in the x-y plane, facilitating the movement of lithium ions.
Comparación Con Compuestos Similares
Lithium arsenide can be compared with other similar compounds such as:
Lithium Nitride (Li₃N): Known for its superionic conductivity, lithium nitride is used in low voltage and zero current devices.
Lithium Phosphide (Li₃P): This compound is stable up to higher voltages and is used in higher voltage devices.
Lithium Monoarsenide (LiAs): Forms monoclinic crystals and has different structural properties compared to lithium arsenide.
Lithium arsenide is unique due to its semi-metallic behavior and high electronic conductivity, distinguishing it from other lithium compounds that primarily exhibit ionic conductivity.
Propiedades
InChI |
InChI=1S/As.3Li | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMVLBOIYVUMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li][As]([Li])[Li] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsLi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065221 | |
| Record name | Lithium arsenide (Li3As) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12044-22-3 | |
| Record name | Lithium arsenide (Li3As) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12044-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium arsenide (Li3As) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012044223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium arsenide (Li3As) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium arsenide (Li3As) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trilithium arsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)


